![molecular formula C12H12ClN3O B6616988 5-(Benzyl(methyl)amino)-4-chloropyridazin-3(2H)-one CAS No. 185224-46-8](/img/structure/B6616988.png)
5-(Benzyl(methyl)amino)-4-chloropyridazin-3(2H)-one
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Overview
Description
5-(Benzyl(methyl)amino)-4-chloropyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with a benzyl(methyl)amino group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyl(methyl)amino)-4-chloropyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Amination: The benzyl(methyl)amino group can be introduced through nucleophilic substitution reactions using benzylamine and methylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl(methyl)amino group.
Reduction: Reduction reactions can target the pyridazine ring or the chlorine substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzyl(methyl)amino group.
Reduction: Reduced forms of the pyridazine ring or dechlorinated products.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound serves as a valuable scaffold in the development of new pharmaceuticals, particularly for targeting central nervous system disorders. Its structural features enable it to interact with specific receptors and enzymes, making it a candidate for drug design aimed at conditions such as depression, anxiety, and neurodegenerative diseases.
Mechanism of Action
The mechanism of action involves the compound's interaction with molecular targets. The benzyl(methyl)amino group can engage with active sites on proteins or enzymes, while the pyridazine ring may facilitate π-π stacking interactions. These interactions can modulate biological activity, leading to therapeutic effects.
Organic Synthesis
Intermediate in Synthesis
5-(Benzyl(methyl)amino)-4-chloropyridazin-3(2H)-one is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it a versatile building block in organic chemistry.
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Forms oxidized derivatives of the amino group | Potassium permanganate |
Reduction | Produces reduced forms of the pyridazine ring | Lithium aluminum hydride |
Substitution | Generates various substituted pyridazine derivatives | Amines, thiols, alkoxides |
Biological Studies
Target Interaction Studies
In biological research, this compound can be employed to study the interactions of pyridazine derivatives with various biological targets. Understanding these interactions can provide insights into drug action mechanisms and lead to the identification of new therapeutic agents.
Industrial Applications
Agrochemicals and Dyes
The compound holds potential in industrial applications, particularly in the development of agrochemicals and dyes. Its chemical properties can be harnessed to create effective agricultural products that enhance crop yield and pest resistance.
Mechanism of Action
The mechanism of action of 5-(Benzyl(methyl)amino)-4-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl(methyl)amino group can interact with active sites, while the pyridazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloropyridazine: Lacks the benzyl(methyl)amino group, making it less versatile in biological applications.
5-Amino-4-chloropyridazin-3(2H)-one: Similar structure but with an amino group instead of the benzyl(methyl)amino group.
5-(Phenylamino)-4-chloropyridazin-3(2H)-one: Contains a phenylamino group instead of the benzyl(methyl)amino group.
Uniqueness
5-(Benzyl(methyl)amino)-4-chloropyridazin-3(2H)-one is unique due to the presence of the benzyl(methyl)amino group, which enhances its potential interactions with biological targets and increases its versatility in synthetic applications.
Properties
IUPAC Name |
4-[benzyl(methyl)amino]-5-chloro-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-16(8-9-5-3-2-4-6-9)10-7-14-15-12(17)11(10)13/h2-7H,8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQECMRFNANDQCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C(=O)NN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40774834 |
Source
|
Record name | 5-[Benzyl(methyl)amino]-4-chloropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40774834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185224-46-8 |
Source
|
Record name | 5-[Benzyl(methyl)amino]-4-chloropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40774834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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